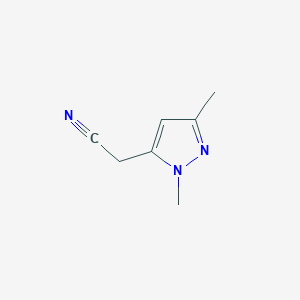
(3,5-Dichloropyridin-4-YL)methanol
概要
説明
“(3,5-Dichloropyridin-4-YL)methanol” is a synthetic organic compound with the CAS Number: 159783-46-7 . It has a molecular weight of 178.02 and is a derivative of pyridine. It is used in the synthesis of various organic compounds.
Molecular Structure Analysis
The InChI code for “(3,5-Dichloropyridin-4-YL)methanol” is 1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 . This indicates that the molecule consists of 6 carbon atoms, 5 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(3,5-Dichloropyridin-4-YL)methanol” is a solid at room temperature . and is stored at temperatures between 2-8°C . It is soluble in water, ethanol, and dimethyl sulfoxide.科学的研究の応用
Synthesis of Other Compounds
“(3,5-Dichloropyridin-4-YL)methanol” can serve as a precursor or intermediate in the synthesis of other complex compounds. Its unique structure makes it useful in the creation of a variety of chemical entities .
Material Science
In material science, this compound could be used in the development of new materials with desired properties. Its molecular structure could contribute to the properties of the resulting material .
Chemical Synthesis
This compound can be used in various chemical synthesis processes. Its dichloropyridinyl group can participate in a variety of reactions, making it a versatile reagent .
Chromatography
“(3,5-Dichloropyridin-4-YL)methanol” might be used in chromatography, a method used to separate mixtures. The compound could serve as a stationary phase or be involved in the preparation of the mobile phase .
Analytical Chemistry
In analytical chemistry, “(3,5-Dichloropyridin-4-YL)methanol” could be used as a standard or reagent in various analytical techniques .
Magnetic Properties Research
There is a study that synthesized a cobalt (II) complex with “(3,5-dichloropyridin-4-yl)(pyridin-4-yl)methanol” and analyzed its magnetic properties . This suggests that the compound could have applications in the field of magnetic materials research .
Safety and Hazards
The safety information for “(3,5-Dichloropyridin-4-YL)methanol” includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
特性
IUPAC Name |
(3,5-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGOKQLNXKOIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591298 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloropyridin-4-YL)methanol | |
CAS RN |
159783-46-7 | |
| Record name | (3,5-Dichloropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1318867.png)






![Ethyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1318879.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)